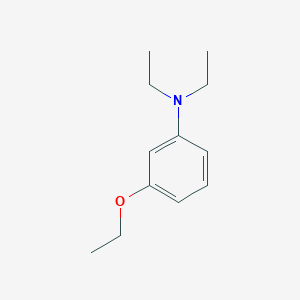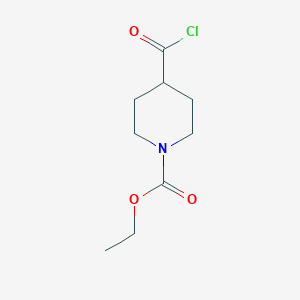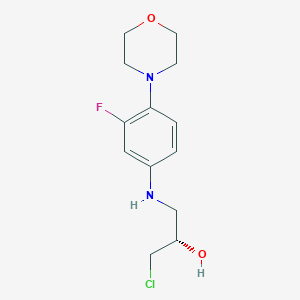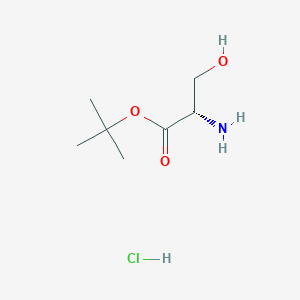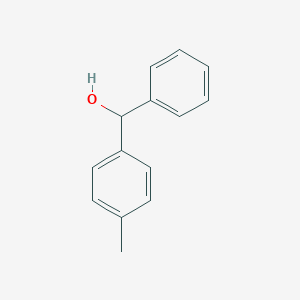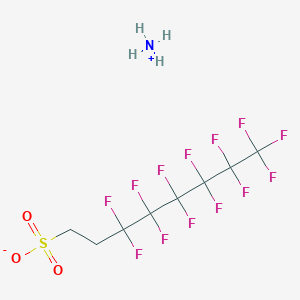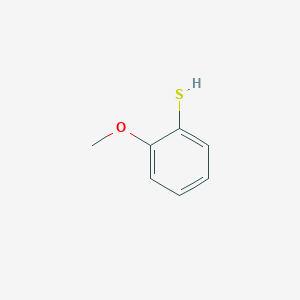![molecular formula C23H28ClN3O3 B042601 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide CAS No. 5508-47-4](/img/structure/B42601.png)
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide (CPP-PIPA) is an amide derivative of the phenoxyacetic acid family. It is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. CPP-PIPA has been found to have a wide range of biochemical and physiological effects, as well as numerous advantages and limitations for use in laboratory experiments.
Scientific Research Applications
- Researchers have explored the use of amine-functionalized zirconium metal–organic frameworks (MOFs) , specifically UiO-66-NH2 , as an efficient adsorbent for MCPA removal from aqueous solutions . The fast adsorption kinetics, high capacity, reusability, and chemical stability of UiO-66-NH2 make it attractive for environmental remediation.
- Studies have investigated the impact of MCPA (the free acid form of Gibberellin A7 Methyl Ester) on aquatic plants like Hydrilla verticillata . Researchers used morpho-anatomical and physiological biomarkers to assess environmental risks .
- Gibberellins, including Gibberellin A7 Methyl Ester, play a crucial role in promoting plant growth. They rescue dwarf mutants in pea and maize and induce bolting in long-day rosette species . These compounds are considered endogenous plant hormones.
- Recent studies have identified GA receptors , early GA signaling components (such as DELLA repressors and F-box activators ), and the molecular mechanism of DELLA-mediated transcription reprogramming . DELLAs integrate multiple signaling pathways to regulate plant development in response to internal and external cues .
- Understanding the biosynthesis of gibberellins, including Gibberellin A7 Methyl Ester, is crucial. Enzymes involved in GA metabolism and their corresponding genes have been characterized . Comparing pathways across higher plants, fungi, and bacteria provides insights into GA production .
- Gibberellin A7 Methyl Ester (GA 73) promotes seedling growth in dwarf rice and cucumber seedlings. Even at low dosages, it has significant effects on plant development .
Adsorption and Removal of 2-Methyl-4-Chlorophenoxy Acetic Acid (MCPA)
Toxicity Evaluation and Environmental Risk Assessment
Plant Growth Promotion
Molecular Mechanisms and Signaling
Gibberellin Biosynthesis Pathway
Biological Activity and Growth Promotion
Mechanism of Action
Target of Action
GA7-Me’s primary targets are the DELLA proteins. These proteins act as growth repressors, limiting plant development. When GA7-Me binds to DELLA proteins, it triggers their degradation, allowing growth-promoting processes to proceed. Essentially, GA7-Me removes the molecular brakes, enabling cell elongation, stem growth, and other developmental changes .
Mode of Action
The current model proposes that DELLA proteins restrain plant growth, while GA7-Me promotes growth by overcoming DELLA-mediated restraint. When GA7-Me binds to DELLA proteins, it leads to their degradation, releasing the growth inhibition. Consequently, GA7-Me facilitates processes like stem elongation and leaf expansion .
Biochemical Pathways
GA7-Me affects several biochemical pathways, including those related to seed germination, stem elongation, and flower development. By promoting cell division and elongation, it contributes to overall plant growth. Additionally, GAs play a role in heterosis (hybrid vigor) during seedling development .
Result of Action
GA7-Me’s action leads to increased plant growth, elongation, and development. By modulating DELLA proteins, it fine-tunes processes critical for survival and reproduction. In rice, for instance, GAs positively influence heterosis during seedling stages .
Action Environment
Environmental factors significantly impact GA7-Me’s efficacy and stability. Light, temperature, soil conditions, and other external cues influence its activity. For example, GA7-Me inhibits archegonia formation in light-grown prothallia of certain plants but induces spore germination in the dark. Understanding these environmental nuances is essential for optimizing its use in agriculture .
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-4-21(28)27-15-13-26(14-16-27)19-9-7-18(8-10-19)25-22(29)23(2,3)30-20-11-5-17(24)6-12-20/h5-12H,4,13-16H2,1-3H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWFSDPYPSAOPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20412303 |
Source


|
| Record name | 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide | |
CAS RN |
5508-47-4 |
Source


|
| Record name | 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of selective chlorination of Gibberellin A3 and Gibberellin A7 Methyl Ester in gibberellin synthesis?
A: Selective chlorination of Gibberellin A3 and its methyl ester offers a pathway to synthesize Gibberellin A5, a crucial compound in plant growth regulation. [] By controlling the chlorinating agent, researchers can direct the addition of chlorine to specific positions on the gibberellin molecule. For instance, using thionyl chloride primarily yields 1β-chlorogibberellin A5 methyl ester from Gibberellin A3 methyl ester. In contrast, employing toluene-p-sulphonyl chloride with lithium chloride predominantly results in the 3α-chloro-1-ene isomer. [] This control over chlorination allows for the targeted synthesis of desired gibberellin derivatives, facilitating further research and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

